5-(Aminomethyl)nicotinic acid
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(aminomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,2,8H2,(H,10,11) |
InChI Key |
DFOKHPBPIPSZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to 5-(Aminomethyl)nicotinic Acid
Direct synthesis strategies primarily focus on the efficient introduction of the aminomethyl functional group onto the nicotinic acid backbone. These methods often leverage commercially available precursors and established chemical reactions.
A prevalent strategy for synthesizing 5-(aminomethyl)nicotinic acid involves the reduction of a nitrogen-containing functional group at the 5-position of the pyridine (B92270) ring. The most common precursor for this approach is a cyano group.
The reduction of 5-cyanonicotinic acid or its ester derivatives is a key method for producing 5-(aminomethyl)nicotinic acid. patsnap.com This transformation is typically achieved through catalytic hydrogenation. The industrial production of related compounds often involves the ammoxidation of picoline derivatives to form cyanopyridines, which are then hydrolyzed and can be subsequently reduced. mdpi.comresearchgate.net This highlights the industrial relevance of the cyanopyridine intermediate. The general reaction involves the conversion of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂) using reducing agents like hydrogen gas with a metal catalyst.
Table 1: Example of Reduction for Aminomethyl Introduction
| Precursor | Reaction Type | Key Reagents/Conditions | Product |
|---|
Beyond reduction, multi-step sequences starting from different functionalized nicotinic acid derivatives provide alternative routes to the target compound. These methods offer flexibility in precursor selection and can circumvent challenges associated with other routes. arxiv.org
One documented multi-step synthesis begins with 5-(hydroxymethyl)nicotinate. patsnap.com This process involves the following key steps:
Introduction of a protected amino group : The hydroxyl group of 5-(hydroxymethyl)nicotinate is converted into a protected amine, for instance by reacting it with a nitrogen source like phthalimide (B116566) in the presence of a dehydrating agent to form 5-(phthalimido)methylnicotinate. patsnap.com
Hydrolysis : The ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions, yielding 5-(phthalimido)methylnicotinic acid. patsnap.com
Deprotection : The protecting group (e.g., phthaloyl) is removed using a deprotection reagent, such as hydrazine, to unveil the primary amine and yield the final product, 5-(aminomethyl)nicotinic acid. patsnap.com
This method is described as proceeding under mild conditions with high yield. patsnap.com
Table 2: Multi-Step Synthesis from 5-(Hydroxymethyl)nicotinate
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Methyl 5-hydroxymethylnicotinate | Phthalimide, Triphenylphosphine, Diethyl azodicarboxylate | Methyl 5-(phthalimido)methylnicotinate | patsnap.com |
| 2 | Methyl 5-(phthalimido)methylnicotinate | Sodium hydroxide (B78521) (aqueous) | 5-(Phthalimido)methylnicotinic acid | patsnap.com |
Derivatization and Analog Generation Strategies
5-(Aminomethyl)nicotinic acid serves as a valuable starting point for generating a diverse library of analogs through modification of its functional groups or the pyridine core.
The aminomethyl group is a primary site for chemical modification, allowing for the introduction of various substituents. The primary amine can undergo a range of reactions, including oxidation to form imines or amides, and further reduction to create more complex amine derivatives. evitachem.com Nucleophilic substitution reactions can also be performed on the nitrogen atom. evitachem.com
A common modification is acylation. For example, treatment of the related 5-aminonicotinic acid with acetic anhydride (B1165640) yields 5-acetamidonicotinic acid. nih.gov This reaction is analogous to how the aminomethyl group on 5-(aminomethyl)nicotinic acid can be readily acylated to form amides.
Altering the pyridine ring itself is another key strategy for generating analogs. The electronic nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution generally requires harsh conditions and typically occurs at the 3-position. uomosul.edu.iq
Synthetic strategies often build the substituted nicotinic acid core before introducing the aminomethyl group. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (using boronic acids) and Sonogashira coupling (using terminal alkynes), are employed to introduce aryl and alkynyl groups, respectively, at the 5-position of a bromonicotinate precursor. nih.govnih.gov The resulting substituted nicotinic acid derivative can then be converted to the corresponding 5-(aminomethyl) analog. For example, a 5-alkynyl nicotinic acid can be reduced to a 5-alkyl nicotinic acid. nih.gov
Table 3: Examples of Pyridine Core Substitution on Nicotinic Acid Derivatives
| Reaction Type | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Boronate of oxazoline (B21484) substituted nicotinic acid | Phenyl bromide, Pd catalyst, Na₂CO₃ | 5-Phenylnicotinic acid (after deprotection) | nih.gov |
| Sonogashira Coupling | 5-Bromonicotinic acid ethyl ester | Phenylacetylene, Pd(OAc)₂, PPh₃, CuI | 5-(2-Phenylethynyl)-3-pyridinecarboxylic acid ethyl ester | nih.gov |
Fusing or conjugating other heterocyclic systems to the nicotinic acid framework is an advanced derivatization strategy. The formation of 1,2,3-triazole rings via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a notable example. nih.gov
The synthesis of 5-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)nicotinic acid has been reported. nih.gov This process begins with the conversion of a nicotinic acid precursor to an azide (B81097), specifically ethyl 5-azidonicotinate. This azide then undergoes a regioselective patsnap.comnih.gov-dipolar cycloaddition reaction with a protected alkyne, tert-butyl prop-2-ynylcarbamate. nih.gov The reaction is catalyzed by copper, which ensures the formation of the 1,4-disubstituted triazole isomer. Subsequent deprotection of the carbamate (B1207046) and saponification of the ester yield the final triazole-conjugated nicotinic acid derivative. nih.gov
Another common approach to heterocyclic fusion involves using nicotinic acid hydrazide as a precursor to form 1,2,4-triazole (B32235) rings. researchgate.netresearchgate.net
Table 4: Synthesis of a Triazole-Nicotinic Acid Conjugate
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Ethyl 5-azidonicotinate & tert-butyl prop-2-ynylcarbamate | Copper catalyst | Ethyl 5-(4-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,3-triazol-1-yl)nicotinate | nih.gov |
| 2 | Product from Step 1 | Strong anhydrous acid (deprotection) | Ethyl 5-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)nicotinate | nih.gov |
Advanced Synthetic Techniques and Catalysis
The synthesis of 5-(aminomethyl)nicotinic acid and its derivatives often employs advanced organic chemistry techniques to achieve high yields and specific molecular architectures. Catalysis, particularly using palladium, plays a pivotal role in these synthetic routes.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted nicotinic acids. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. A common strategy involves the use of a halogenated nicotinic acid precursor, such as 5-bromonicotinic acid, which can be coupled with various partners.
One of the most utilized methods is the Suzuki coupling reaction, which pairs an organoboron compound with an organohalide. For instance, the synthesis of 5-arylnicotinic acids has been successfully achieved by the Suzuki coupling of 5-bromonicotinates with arylboronic acids. This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of 5-phenylnicotinic acid, for example, can be accomplished through the Suzuki coupling of a boronate derivative of a protected nicotinic acid with phenyl bromide, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Another significant palladium-catalyzed reaction is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This has been applied in the synthesis of precursors to 5-(aminomethyl)nicotinic acid derivatives. For example, an alkyne can be coupled to a 5-halonicotinate, and the resulting product can be subsequently reduced to form the desired alkyl-substituted nicotinic acid.
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used for the functionalization of the nicotinic acid ring, though it's more commonly used for creating C-N bonds at various positions on the quinoline (B57606) ring. Additionally, palladium-catalyzed cyanation of aryl bromides, followed by reduction, presents a viable route to introduce the aminomethyl group. This two-step process involves the palladium-catalyzed coupling of a 5-halonicotinate with a cyanide source, like zinc cyanide, followed by the reduction of the resulting nitrile to the amine.
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. Palladium complexes with specific phosphine (B1218219) ligands are often employed to optimize reactivity and selectivity.
Chemo- and Regioselective Synthesis
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional molecules like 5-(aminomethyl)nicotinic acid. Protecting groups are often essential to prevent unwanted side reactions. For instance, the carboxylic acid group of 5-bromonicotinic acid can be protected as an oxazoline to prevent interference during subsequent transmetalation and coupling reactions.
Regioselectivity is particularly important when multiple reactive sites are present on the nicotinic acid ring. For example, in the synthesis of certain substituted nicotinic acid derivatives, copper-catalyzed cycloaddition reactions have been used to ensure the formation of a specific isomer. This approach prevents the formation of competing 1,5-disubstituted products in favor of the desired 1,4-disubstituted isomer.
Enzymatic synthesis offers a high degree of selectivity. Nitrilase enzymes, for instance, can be used for the regioselective hydrolysis of dinitriles to produce cyano-substituted carboxylic acids. This biocatalytic approach operates under mild conditions and can lead to high chemo-, regio-, and stereoselectivity, avoiding the harsh conditions and byproducts associated with traditional chemical hydrolysis.
Analytical Methodologies for Compound Characterization and Purity Assessment
A suite of analytical techniques is employed to confirm the structure and assess the purity of 5-(aminomethyl)nicotinic acid and its intermediates.
Spectroscopic Confirmation (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms. For a related compound, methyl 5-(aminomethyl)nicotinate hydrochloride, the aminomethyl protons (CH₂) typically appear around δ 4.3 ppm in the ¹H NMR spectrum, while the methoxy (B1213986) group (OCH₃) protons are observed around δ 3.9 ppm. For 5-phenylnicotinic acid, characteristic proton signals in CD₃OD appear at δ 9.10, 9.00, 8.60, 7.73, and 7.55-7.45 ppm. The ¹³C NMR spectrum of 5-phenylnicotinic acid shows signals at δ 150.6, 148.6, 137.3, 136.5, 135.8, 129.2, 128.7, 128.0, 127.7, and 127.0 ppm.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For nicotinic acid derivatives, characteristic IR absorption bands include those for C-H stretching (around 3070-2819 cm⁻¹), the asymmetrical stretching of the carbonyl group (C=O) in the carboxylic acid (around 1696-1709 cm⁻¹), C=C stretching (around 1594 cm⁻¹), and C-N stretching (around 1303 cm⁻¹). In a related compound, methyl 2-(aminomethyl)nicotinate, the ester carbonyl group shows a characteristic peak around 1720 cm⁻¹, and the amine group shows peaks around 3400 cm⁻¹.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique used for these analyses. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, further confirming the elemental composition of the molecule.
| Spectroscopic Data for Related Nicotinic Acid Derivatives | |
| Technique | Observed Peaks/Shifts |
| ¹H NMR (Methyl 5-(aminomethyl)nicotinate hydrochloride) | Aminomethyl (CH₂): ~δ 4.3 ppm; Methoxy (OCH₃): ~δ 3.9 ppm |
| ¹H NMR (5-Phenylnicotinic acid in CD₃OD) | δ 9.10 (d), 9.00 (d), 8.60 (t), 7.73 (d), 7.55-7.45 (m) |
| ¹³C NMR (5-Phenylnicotinic acid in CD₃OD) | δ 150.6, 148.6, 137.3, 136.5, 135.8, 129.2, 128.7, 128.0, 127.7, 127.0 |
| IR (Nicotinic Acid Derivatives) | C-H stretch: ~3070-2819 cm⁻¹; C=O stretch: ~1696-1709 cm⁻¹; C=C stretch: ~1594 cm⁻¹; C-N stretch: ~1303 cm⁻¹ |
| IR (Methyl 2-(aminomethyl)nicotinate) | Ester C=O stretch: ~1720 cm⁻¹; Amine N-H stretch: ~3400 cm⁻¹ |
Chromatographic Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of 5-(aminomethyl)nicotinic acid and for separating it from isomers and reaction byproducts.
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from impurities. For instance, a process for a related compound yielded a final product with 97% purity as determined by HPLC.
Thin-Layer Chromatography (TLC) is often used for monitoring the progress of a reaction and for preliminary purity assessment. The retention factor (Rf) value is characteristic of a compound in a specific solvent system. For example, 5-phenylnicotinic acid has an Rf of 0.58 in a mixture of CH₂Cl₂: CH₃OH: acetic acid (90:9:1).
Capillary Electrophoresis (CE) has been shown to be effective for the separation of nicotinic acid and its structural isomers. By using an ionic liquid as a buffer additive, the separation of nicotinic acid from isonicotinic acid was significantly improved, demonstrating the high resolving power of this technique for closely related analogues.
Column chromatography is a preparative technique used to purify compounds. For instance, flash chromatography with
Molecular and Cellular Mechanisms of Biological Action Preclinical Investigations
Enzyme System Modulations
Inhibition of Metabolic Enzymes (e.g., α-amylase, α-glucosidase)
Derivatives of 5-aminonicotinic acid have been synthesized and evaluated for their potential to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. d-nb.infonih.gov In one study, a series of 5-aminonicotinic acid derivatives demonstrated significant inhibitory activity against both enzymes. d-nb.inforesearchgate.net The half-maximal inhibitory concentration (IC50) values for α-amylase inhibition by these compounds ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL. d-nb.inforesearchgate.net For α-glucosidase, the IC50 values were between 12.01 ± 0.09 and 38.01 ± 0.12 µg/mL. d-nb.inforesearchgate.net Certain derivatives showed inhibitory potential comparable to the standard drug, acarbose. d-nb.inforesearchgate.net Molecular docking studies suggest that these compounds bind to key residues in the active sites of both α-amylase and α-glucosidase. researchgate.netresearchgate.net
Table 1: Inhibitory Activity of 5-Aminonicotinic Acid Derivatives against α-Amylase and α-Glucosidase
| Compound/Standard | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
|---|---|---|
| Derivative Series | 12.17 ± 0.14 to 37.33 ± 0.02 | 12.01 ± 0.09 to 38.01 ± 0.12 |
| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |
Data sourced from a study on synthesized 5-aminonicotinic acid derivatives. d-nb.inforesearchgate.net
Dehydrogenase Enzyme Inhibition (e.g., 11β-hydroxysteroid dehydrogenase type 1)
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for converting cortisone (B1669442) to the active glucocorticoid, cortisol. nih.govmdpi.com Inhibition of 11β-HSD1 is a therapeutic strategy being explored for metabolic disorders. nih.govmdpi.com While direct studies on 5-(aminomethyl)nicotinic acid's effect on 11β-HSD1 are not detailed in the provided context, the broader class of nicotinic acid derivatives and related heterocyclic compounds are investigated as inhibitors of this enzyme. drugbank.comgoogle.com.na The inhibition of 11β-HSD1 is intended to reduce local cortisol concentrations, particularly in adipose and liver tissues, which can have beneficial metabolic effects. mdpi.com
Enzyme-Catalyzed Base Exchange Reactions with Dinucleotides (e.g., NADP)
The nicotinic acid moiety is a crucial component of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP). wikipedia.org Enzymes such as ADP-ribosyl cyclase and NAD glycohydrolase can catalyze a base-exchange reaction, swapping the nicotinamide group of NADP with nicotinic acid or its derivatives. nih.govmdpi.com This enzymatic reaction is a key method for synthesizing analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent calcium-mobilizing second messenger. nih.govnih.gov The efficiency of this exchange is influenced by the substituents on the nicotinic acid ring; for instance, electron-withdrawing groups can hinder the reaction. researchgate.net 5-substituted nicotinic acid derivatives, including those with amino groups, have been successfully used as substrates in these reactions to generate corresponding NAADP analogs. nih.gov
Receptor Interaction Profiling
Agonism and Antagonism at Specific Receptors (e.g., NAADP Receptors)
Analogs of NAADP synthesized from 5-substituted nicotinic acids have been evaluated for their activity at NAADP receptors, which are involved in intracellular calcium release. nih.govnih.gov Studies in sea urchin egg homogenates, a model system for studying NAADP signaling, have shown that modifications at the 5-position of the nicotinic acid ring can significantly impact receptor activity. nih.gov For example, 5-amino-NAADP was found to be a potent agonist, nearly equipotent with NAADP itself in releasing calcium. nih.govnih.gov In contrast, some other 5-substituted analogs exhibit partial agonist or antagonist properties. nih.gov The activity of these analogs is crucial for probing the structure-activity relationships of the NAADP receptor.
Ligand Binding Dynamics
Table 2: Competition Ligand Binding of 5-Substituted NAADP Analogs
| Compound | IC50 (nM) for [³²P]NAADP Binding Inhibition |
|---|---|
| NAADP | 1-2 |
| 5-NH₂-NAADP | 1-2 |
| 5-CH₃-NAADP | 1-2 |
| 5-azido-NAADP | 18 |
| 5-carboxy-NAADP | >100,000 |
Data from competition ligand binding studies in sea urchin egg homogenates. nih.gov
Intracellular Signaling Pathway Interventions
The biological activity of 5-(Aminomethyl)nicotinic acid is significantly characterized by its modulation of intracellular signaling pathways. Research has particularly highlighted its role in calcium ion release and the induction of apoptosis in specific cellular contexts.
Calcium Ion Release Modulation
The structural characteristics of 5-(Aminomethyl)nicotinic acid allow it to influence intracellular calcium ion (Ca²⁺) levels, a critical aspect of cellular signaling. The aminomethyl group at the 5-position of the nicotinic acid ring is a key feature that dictates its interaction with cellular machinery responsible for Ca²⁺ homeostasis.
Derivatives of nicotinic acid, including those with substitutions at the 5-position, have been synthesized and studied for their ability to mobilize Ca²⁺. nih.gov Specifically, analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent Ca²⁺-releasing second messenger, have been created using 5-substituted nicotinic acids. nih.govnih.gov The 5-position of the nicotinic acid ring has been found to be tolerant of substitutions, with derivatives containing an amino group at this position demonstrating significant potency in releasing Ca²⁺ from intracellular stores in sea urchin egg homogenates. nih.gov This suggests that 5-(Aminomethyl)nicotinic acid and its derivatives can act as agonists at the NAADP receptor, initiating Ca²⁺ release from stores that are distinct from those regulated by other second messengers like inositol-1,4,5-triphosphate (InsP₃) and cyclic ADP-ribose (cADPR). nih.gov
The process often involves the enzymatic exchange of the nicotinamide group of NADP with the 5-substituted nicotinic acid, catalyzed by enzymes such as Aplysia californica ADP-ribosyl cyclase. nih.govnih.gov This chemoenzymatic synthesis has been instrumental in producing various NAADP analogs to probe the structural requirements for receptor binding and Ca²⁺ release. nih.govnih.gov While large functionalized substituents at the 5-position are recognized by the sea urchin NAADP receptor, they often result in a loss of agonist potency compared to NAADP itself. nih.gov
| Compound | Activity | Model System | Reference |
| 5-substituted NAADP derivatives | Agonist activity for Ca²⁺ release | Sea urchin egg homogenates | nih.gov |
| 5-aminonicotinic acid | Used to synthesize NAADP analog with high potency | Sea urchin egg homogenates | nih.gov |
| 5-(3-Azidopropyl)-NAADP | Releases Ca²⁺ with an EC₅₀ of 31 µM | Sea urchin egg homogenates | nih.gov |
Apoptosis Induction Mechanisms in Cellular Models (e.g., HeLa cells)
The induction of apoptosis, or programmed cell death, is a crucial mechanism for maintaining tissue homeostasis and eliminating cancerous cells. While direct studies on 5-(Aminomethyl)nicotinic acid's apoptotic effects on HeLa cells are not extensively detailed in the provided search results, related compounds and mechanisms provide a basis for understanding its potential role.
Studies on other nicotinic acid derivatives and compounds with similar structural motifs have shown the ability to induce apoptosis in HeLa cells and other cancer cell lines. researchgate.netresearchgate.net For instance, photodynamic therapy utilizing 5-aminolevulinic acid (ALA-PDT), a precursor in the heme synthesis pathway, has been shown to induce apoptosis in HeLa cells. nih.gov This process involves endoplasmic reticulum stress and the activation of caspase-12. nih.gov Similarly, other compounds have been shown to induce apoptosis in HeLa cells through mechanisms that include the generation of reactive oxygen species (ROS), alteration of mitochondrial membrane potential, and activation of caspases. researchgate.net
The potential for 5-(Aminomethyl)nicotinic acid to induce apoptosis could be linked to its ability to interact with or influence pathways that are sensitive to cellular stress and damage, such as those involving DNA and key regulatory proteins.
Interaction with Biomolecules
The biological effects of 5-(Aminomethyl)nicotinic acid are also mediated by its direct interactions with essential biomolecules, including nucleic acids and proteins. These interactions can lead to significant alterations in cellular function.
Nucleic Acid Binding and Cleavage Studies (e.g., DNA)
The interaction of small molecules with DNA is a significant area of research, particularly in the development of anticancer agents. The ability of a compound to bind to and cleave DNA can disrupt cellular replication and lead to cell death. researchgate.net
While specific studies detailing the direct binding and cleavage of DNA by 5-(Aminomethyl)nicotinic acid are not explicitly available in the provided search results, the broader class of nicotinic acid derivatives and their metal complexes have been investigated for such activities. researchgate.netresearchgate.net For example, copper(II) complexes incorporating nicotinic acid derivatives have demonstrated the ability to bind to calf thymus DNA (CT-DNA), likely through groove binding. researchgate.net Furthermore, these complexes can efficiently cleave supercoiled plasmid DNA, a process that is often enhanced in the presence of a reducing agent, suggesting the involvement of reactive oxygen species. researchgate.netresearchgate.net The aminomethyl group on the nicotinic acid scaffold could potentially enhance these interactions through electrostatic interactions with the negatively charged phosphate backbone of DNA.
| Complex/Compound | Interaction with DNA | Key Finding | Reference |
| Octanuclear copper(II) complex with a 1,2,4-triazole (B32235) derivative | Binds to CT-DNA and displays oxidative cleavage of supercoiled DNA | Potential as a metal-based anticancer drug | researchgate.net |
| Di-Cu²⁺ pyridyl complexes | Cleave DNA with high efficiency | Ligand design can modulate cleavage sensitivity | researchgate.net |
Protein Interaction and Conformational Changes
The aminomethyl and carboxylic acid moieties of 5-(Aminomethyl)nicotinic acid make it a candidate for interacting with various proteins, potentially leading to conformational changes and modulation of protein function.
Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs), such as GPR109A, which is expressed in adipose tissue and immune cells. wjgnet.com Activation of this receptor can lead to a cascade of intracellular events, including the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. wjgnet.com The aminomethyl group could influence the binding affinity and selectivity for such receptors.
Furthermore, derivatives of nicotinic acid have been designed as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). brieflands.com In these studies, the aminomethyl group on the pyridine (B92270) ring was found to be significant for inhibitory activity, with its position influencing efficacy. brieflands.com Specifically, an aminomethyl group at the β-position of the pyridine ring has been associated with lower IC₅₀ values. brieflands.com These interactions often involve the formation of hydrogen bonds with key amino acid residues in the protein's active site, such as Arg125 in DPP-4, leading to a conformational change that inhibits the enzyme's function. brieflands.com
| Protein Target | Effect of Interaction | Significance | Reference |
| G-protein receptor-109A (GPR109A) | Activation leads to decreased cAMP levels | Modulation of lipolysis | wjgnet.com |
| Dipeptidyl Peptidase-4 (DPP-4) | Inhibition of enzyme activity | Potential for therapeutic applications | brieflands.com |
Structure Activity Relationship Sar Elucidation and Computational Approaches
Positional and Substituent Effects on Biological Activity
The biological effects of 5-(Aminomethyl)nicotinic acid analogues are profoundly influenced by the specific placement and nature of chemical groups on the core structure. Both the aminomethyl side chain and the pyridine (B92270) ring are critical areas for modification to tune the molecule's interaction with biological targets.
The aminomethyl group is a crucial functional component, often introduced via processes like the Mannich reaction, which involves the aminomethylation of a substrate. nih.gov This functional group can enhance the hydrophilicity of a parent molecule, potentially improving its delivery within the body. nih.gov The significance of the aminomethyl group's placement on the pyridine ring has been highlighted in studies of related compounds as dipeptidyl peptidase-4 (DPP-4) inhibitors. brieflands.com Research has shown that compounds with an aminomethyl group in the β-position (as in 5-(aminomethyl)nicotinic acid) exhibit lower IC₅₀ values and thus better efficacy compared to those with the group in the α-position. brieflands.com
The distance between the pyridine ring and the cationic amine center, determined by the linker, is a key factor in receptor binding and activity. nih.gov Studies on related nicotinic compounds demonstrate that altering this distance affects affinity for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov For instance, creating a more flexible molecule by opening the pyrrolidine (B122466) ring of nicotine (B1678760), which increases the distance between the cationic center and the pyridine's hydrogen bond acceptor, results in decreased affinity at α4β2, α7, and α6β2 nAChR subtypes. nih.gov Furthermore, investigations into photoswitchable DNA binding agents have underscored the importance of linker length in modulating binding activity. acs.org
In a comparative study of small molecule probes, 3-(aminomethyl)pyridine (B1677787), which is structurally similar to the core of 5-(aminomethyl)nicotinic acid but lacks the carboxylic acid group, was evaluated for its ability to inhibit ST2/IL33 binding. nih.gov Unlike nicotinic acid and salicylic (B10762653) acid, 3-(aminomethyl)pyridine showed no inhibitory activity, emphasizing that the presence and nature of the functional groups are critical determinants of biological interaction. nih.gov
Modifications to the pyridine ring of nicotinic acid derivatives are a cornerstone of optimizing their pharmacological properties. The introduction of a nitrogen atom in a phenyl ring to create a pyridine ring can significantly alter physicochemical properties, leading to improved potency, target selectivity, and cellular activity. dovepress.com
A key strategy in refining the structure-activity relationship (SAR) is to systematically add substituents to available positions on the pyridine ring. nih.gov For example, in the development of cytochrome P450 2A6 (CYP2A6) inhibitors based on a related pyridine methanamine scaffold, appending a methyl group to various positions on the pyridine ring was performed to identify sites for further modification. nih.gov This effort identified the 4-position as a key site where modifications could significantly increase inhibitory potency. nih.gov The isosteric replacement of the pyridine ring with a pyrimidine (B1678525) ring was found to cause a lack of productive binding, likely due to electronic repulsion, highlighting the importance of the pyridine nitrogen's position. nih.gov
| Compound | Modification | IC₅₀ for CYP2A6 (µM) |
|---|---|---|
| Lead Compound | 3-Ethynyl-N-methylpyridin-5-amine | Not Specified |
| 4g | Methyl group added at 4-position | 0.055 |
| 6i | Further modification at 4-position | 0.017 |
In the context of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs, substitutions on the nicotinic acid moiety are critical. nih.gov While substitutions at the 4-position of the nicotinic acid led to a loss of agonist potency for Ca²⁺ release, several derivatives with substitutions at the 5-position demonstrated high binding potency and full agonist activity. nih.gov This includes the synthesis of 5-(4-(Aminomethyl)-1H-1,2,3,-triazol-1-yl)nicotinic acid, a complex derivative built upon the 5-(aminomethyl)nicotinic acid scaffold, which was characterized for its ability to mobilize calcium ions. nih.gov Specific examples of highly substituted derivatives include TAK-986, which is chemically named 5-(aminomethyl)-2-methyl-4-(4-methylphenyl)-6-(2-methylpropyl)pyridine-3-carboxylic acid. ontosight.ai
Molecular Modeling and Docking Studies
Computational techniques such as molecular modeling and docking are indispensable tools for visualizing and predicting how 5-(aminomethyl)nicotinic acid derivatives interact with their biological targets at a molecular level.
Molecular docking studies are used to predict the binding orientation and affinity of a ligand to its target protein. uobaghdad.edu.iq For instance, in a study of 5-amino-nicotinic acid derivatives (structurally related to the target compound) as inhibitors of α-amylase and α-glucosidase, docking simulations were performed to understand their binding properties. nih.govd-nb.info The analysis revealed key interactions, such as the carboxylate moiety forming hydrogen bonds and electrostatic interactions with specific amino acid residues like K200 and H201 in the active site of α-amylase. d-nb.info The binding models for the most active compounds helped to explain their biological activity profile. d-nb.info
Similarly, docking simulations of nicotinamide (B372718) derivatives with bacterial proteins showed that hydrophilic interactions, primarily through the formation of hydrogen bonds, were prevalent. uobaghdad.edu.iq The presence of aromatic rings facilitated favorable interactions between the compounds and the bacterial proteins. uobaghdad.edu.iq The calculated binding affinity, expressed in kcal/mol, indicates the stability of the ligand-protein complex, where a lower energy value suggests a more stable complex and potentially better activity. uobaghdad.edu.iq
In the development of NAADP analogs, understanding ligand-target recognition is crucial for designing compounds with desired activity. nih.gov The synthesis of derivatives with substitutions at the 5-position of the nicotinic acid moiety, including those derived from 5-(aminomethyl)nicotinic acid, showed high potency, suggesting a favorable binding mode with the NAADP receptor. nih.gov The structural flexibility of nicotinic compounds and the distance between the pyridine ring and a cationic center are critical parameters that determine the selectivity and functional activity at different nicotinic acetylcholine receptor subtypes. nih.gov
When a protein's structure is unknown, ligand-based computational methods are employed to screen for optimal candidates and establish SAR to guide lead optimization. biosolveit.de These methods rely on exploring the chemical space around a lead compound by generating and evaluating analogs with diverse functional groups to improve potency, selectivity, and other drug-like properties. biosolveit.de
Structure-based design combined with parallel synthesis is a powerful strategy for lead optimization. nih.gov In one hit-to-lead campaign, a virtual library of molecules was enumerated based on an amide coupling reaction. nih.gov Before synthesis, the ability of the designed isomers to bind to the target's active site was evaluated using computational docking methods to prioritize candidates. nih.gov This integrated workflow, combining structure-based drug design (SBDD) and high-throughput medicinal chemistry, can significantly accelerate the optimization process. nih.gov The chemoenzymatic synthesis of nicotinic acid substituted NAADP derivatives is another example where understanding the substrate requirements of the enzyme allows for the targeted creation of potent analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding drug design. researchgate.net
While specific QSAR models for 5-(Aminomethyl)nicotinic acid were not found in the reviewed literature, studies on structurally related compounds illustrate the methodology's utility. QSAR analyses have been performed on various nicotinic acid and isonicotinic acid derivatives. dovepress.com For example, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of the bacterial enzyme FabH revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. researchgate.net Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease inhibitory activity. researchgate.net Such models help to identify the key physicochemical properties that are conducive to biological activity, providing a rational basis for designing more potent molecules. researchgate.net
Development of Predictive Models for Biological Efficacy
Predictive modeling plays a crucial role in the rational design of new therapeutic agents based on the nicotinic acid scaffold. These models aim to forecast the biological efficacy of novel compounds before their synthesis, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) models have been effectively used to describe the biological activities of nicotinic acid derivatives. researchgate.net For instance, QSAR studies on a series of nicotinic acid benzylidene hydrazide derivatives demonstrated the effectiveness of multi-target QSAR models in explaining their antimicrobial activity. researchgate.net Such models identify key molecular descriptors that correlate with biological function. In one study on nicotinic acid analogs, QSAR models highlighted atomic electronegativity as a significant descriptor influencing the effects of substituent groups on the pyridine ring. sci-hub.se
Beyond traditional QSAR, other computational techniques are employed. In silico predictions are used to assess the physicochemical, pharmacokinetic, and biological activity profiles of newly designed compounds. nih.gov For example, software-based predictions for nicotinic acid derivatives have indicated potential as enzyme inhibitors and G-protein-coupled receptor (GPCR) ligands. nih.gov Furthermore, advanced systems biology techniques like Weighted Gene Co-expression Network Analysis (WGCNA) have been used to analyze transcriptomics data and identify hub genes and pathways associated with the effects of niacin supplementation, providing a broader, systems-level predictive model of its biological impact. nih.gov These computational approaches are part of a larger effort to explore "chemical space" and perform virtual screening of large compound databases to identify novel bioactive molecules. acs.orgcore.ac.uk
Correlating Topological and Electronic Descriptors with Bioactivity
The biological activity of 5-(aminomethyl)nicotinic acid and its derivatives is intimately linked to their specific structural, topological, and electronic properties. Researchers have focused on identifying which of these descriptors are most influential.
Structure-Activity Relationship Findings:
SAR studies have pinpointed several critical features of the nicotinic acid scaffold. The position of the aminomethyl group on the pyridine ring is highly significant for biological activity. Research on aminomethyl-pyridine compounds as Dipeptidyl Peptidase-4 (DPP-4) inhibitors has shown that compounds with the aminomethyl group in the β-position (position 5) exhibit lower IC50 values and thus better efficacy compared to those with the group in the α-position. nih.gov
Studies on Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) analogs, which incorporate the nicotinic acid moiety, have provided further insights. Small chemical substitutions at the 5-position of the nicotinic acid ring, such as amino or methyl groups, are generally well-tolerated, resulting in agonists that are nearly as potent as the parent compound. nih.gov However, introducing larger functionalized substituents at this position can lead to a significant loss in agonist potency. nih.gov The acidic carboxyl group is another crucial feature, with mutagenesis experiments indicating that it is recognized by an arginine residue in the binding site of the nicotinic acid receptor, HCA2 (GPR109A). nih.gov
| Structural Feature | Observation | Impact on Bioactivity | Source |
|---|---|---|---|
| Position of Aminomethyl Group | Aminomethyl group at the β-position (position 5) versus the α-position. | Demonstrated lower IC50 values and improved efficacy for DPP-4 inhibition. | nih.gov |
| Substituents at Position 5 | Small substituents (e.g., amino, methyl) are well-tolerated. | Maintains high agonist potency at the NAADP receptor. | nih.gov |
| Carboxylic Acid Moiety | Recognized by an arginine residue in the HCA2 (GPR109A) receptor. | Essential for binding to the nicotinic acid receptor. | nih.gov |
| Large Substituents at Position 5 | Introduction of large, functionalized groups. | Leads to a 20-500 fold loss in agonist potency at the NAADP receptor. | nih.gov |
Topological and Electronic Descriptors:
Computational chemistry provides tools to calculate various molecular descriptors that help predict a compound's behavior. The topological polar surface area (TPSA), a descriptor related to a molecule's polarity and hydrogen bonding capacity, is useful for predicting cell membrane penetration and oral bioavailability. researchgate.net For a molecule to have good oral bioavailability, its TPSA value is generally considered to be below 140 Ų. researchgate.net
Electronic descriptors, derived from quantum computational methods like Density Functional Theory (DFT), offer deeper insights into molecular reactivity. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive. researchgate.net The electrostatic potential is another key electronic descriptor that helps in understanding and predicting how a molecule will interact with biological receptors. researchgate.net These computational analyses complement experimental SAR studies by providing a theoretical basis for the observed biological activities. nih.gov
| Descriptor Type | Descriptor Name | Relevance to Bioactivity | Source |
|---|---|---|---|
| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. | researchgate.net |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. | researchgate.net |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons in a reaction. | researchgate.net |
| Electronic | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. | researchgate.net |
| Electronic | Electrostatic Potential | Helps predict non-covalent interactions with biological targets. | researchgate.net |
| Electronic | Atomic Electronegativity (e.g., Mor29e) | Accounts for the effects and position of substituent groups on the pyridine ring. | sci-hub.se |
Preclinical Biological Evaluation Models and in Vitro / in Vivo Assays
In Vitro Cellular and Biochemical Screening Platforms
In vitro screening platforms are fundamental for the initial characterization of a compound's biological effects. They encompass a variety of assays that can be broadly categorized into high-throughput screening for identifying biological targets, cell-based assays for determining efficacy and specificity, and biochemical assays for quantifying interactions with specific molecules like enzymes and receptors.
High-Throughput Screening for Target Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds against specific biological targets. nih.govnih.gov This automated process is crucial for identifying "hit" compounds that modulate the activity of a protein or a cellular pathway of interest, which can then be optimized into lead compounds. stanford.edu For a compound such as 5-(Aminomethyl)nicotinic acid, HTS methodologies would be employed to elucidate its molecular targets within the cell.
The screening process can be designed in two primary formats:
Biochemical Assays: These assays measure the effect of a compound on a purified target protein, such as an enzyme or receptor. nih.gov For instance, a library of compounds could be screened for inhibition of a specific enzyme by measuring the enzymatic reaction's product formation.
Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information, such as effects on cell signaling pathways, gene expression, or cell viability. nih.gov
A typical HTS campaign for identifying targets of 5-(Aminomethyl)nicotinic acid derivatives might involve screening against a panel of nicotinamidases, which catalyze the hydrolysis of nicotinamide (B372718) to nicotinic acid and are essential in the NAD+ salvage pathway. bangor.ac.uk The development of efficient whole-cell HTS assays facilitates the discovery of novel enzyme modulators from large compound or metagenomic libraries. bangor.ac.uk
Cell Line-Based Assays for Efficacy and Specificity (e.g., cytotoxicity, viability)
Once a compound or a series of derivatives shows activity in primary screening, cell line-based assays are utilized to evaluate their biological efficacy and specificity. These assays are critical for understanding how a compound affects cellular health and function, providing insights into its potential therapeutic window and mechanism of action. Key assay categories include:
Viability Assays: These assays quantify the number of living cells in a population following treatment with a compound. Common methods, such as MTT, MTS, XTT, and WST assays, measure the metabolic activity of cells. nih.govbiocompare.com For example, the MTT assay relies on the conversion of a yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial reductases in viable cells. nih.gov
Cytotoxicity Assays: These assays measure the process of cell death induced by a cytotoxic compound. A frequently used method is the lactate (B86563) dehydrogenase (LDH) assay, which detects the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity. biocompare.com
Research on nicotinamide (NAM), a structurally related compound, demonstrates the application of these assays. In studies involving human melanoma cell lines (A375 and SK-MEL-28), NAM was shown to significantly reduce cell viability and increase cell death in a dose-dependent manner. nih.gov Such data is instrumental in establishing the anti-proliferative effects of a compound.
Table 1: Effect of Nicotinamide (NAM) on B16-F10 Mouse Melanoma Cell Viability
| NAM Concentration | Treatment Time | Cell Growth Reduction (%) | Cell Death Increase (%) |
|---|---|---|---|
| 20 mM | 24h | ~40% | ~20% |
| 50 mM | 24h | ~55% | ~30% |
| 20 mM | 48h | ~60% | ~30% |
| 50 mM | 48h | ~90% | ~50% |
Data adapted from a study on nicotinamide's effects on B16-F10 mouse melanoma cells, illustrating typical data obtained from cell-based assays. nih.gov
Biochemical Assays for Enzyme Inhibition and Receptor Binding
To understand the specific molecular interactions of 5-(Aminomethyl)nicotinic acid, biochemical assays are indispensable. These assays directly measure the compound's ability to inhibit enzymes or bind to cellular receptors.
Enzyme Inhibition Assays: These assays quantify the potency of a compound in inhibiting a specific enzyme's activity, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, derivatives of 5-amino-nicotinic acid have been evaluated for their inhibitory potential against α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.gov Similarly, nicotinic acid and nicotinamide have been shown to inhibit various human cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov The inhibition constant (Ki) is another important parameter derived from these studies. nih.gov
In Vivo Preclinical Animal Models (Non-Human)
Nicotinic acid and its derivatives have been extensively studied in various animal models to assess their pharmacological activity, particularly in the context of cardiovascular disease. nih.govresearchgate.net Pharmacological doses of nicotinic acid are known to cause significant changes in plasma lipid and lipoprotein levels. nih.gov Animal models are crucial for investigating these effects, such as the compound's ability to modulate cholesterol levels, which is a key factor in the progression of atherosclerosis. researchgate.netnih.gov
Recent research has explored the link between terminal metabolites of niacin and vascular inflammation. nih.govclevelandclinic.org In preclinical models, specific metabolites have been shown to directly promote vascular inflammation, providing a mechanistic link to cardiovascular events. clevelandclinic.org These studies help elucidate the complex biological pathways influenced by this class of compounds. nih.gov
Beyond cardiovascular applications, derivatives of nicotinic acid have been evaluated for other therapeutic areas. For instance, some analogues have been investigated as potential anticancer agents, acting as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP). researchgate.net The use of xenograft models, where human tumor cells are implanted into immunocompromised animals, is a common method for evaluating the in vivo anti-tumor efficacy of such compounds.
Table 2: Pharmacological Activity of Nicotinic Acid Analogues in Disease Models
| Disease Model | Animal System | Assessed Pharmacological Activity | Key Findings |
| Dyslipidemia / Atherosclerosis | Rodent models (rats, mice) | Lipid profile modulation (LDL, HDL, Triglycerides) | Significant alteration of plasma lipoproteins. nih.govresearchgate.net |
| Vascular Inflammation | Mouse models | Leukocyte adherence to vascular endothelium | Certain metabolites directly induce inflammatory responses. clevelandclinic.org |
| Cancer | Mouse xenograft models | Anti-tumor activity, enzyme inhibition (e.g., PARP) | Potential for use as anticancer agents and radiosensitizers. researchgate.net |
| Stroke / Neurological Disease | Rodent models | Neuroprotective and neurorestorative effects | Promotion of angiogenesis and improved neurobehavioral recovery. researchgate.net |
To understand the cellular mechanisms underlying the systemic effects observed in disease models, specific animal systems are used to study efficacy. The rat epididymal adipose tissue model is a classic example used to investigate the antilipolytic effects of nicotinic acid. nih.govnih.gov In this in vitro model using tissue from preclinical animal systems, adipose tissue is incubated with the test compound to measure its effect on lipolysis—the breakdown of fats into free fatty acids (FFA) and glycerol. nih.gov
Studies have shown that nicotinic acid's ability to inhibit lipolysis can be influenced by the age of the animal. nih.gov For example, the antilipolytic effect of nicotinic acid in the presence of a stimulant like theophylline (B1681296) was more pronounced in adipose tissue from older rats compared to younger ones. nih.govnih.gov This model allows for a detailed examination of how a compound directly affects tissue-level metabolic processes, providing insight into its mechanism of action. nih.gov
Table 3: Effect of Nicotinic Acid on Theophylline-Stimulated Lipolysis in Rat Adipose Tissue
| Rat Age Group | Nicotinic Acid Concentration | Effect on Glycerol Release |
| 6-7 weeks | 1 mM | No significant effect on theophylline-stimulated release. |
| 10-12 weeks | 1 mM | Concentration-dependent antilipolytic effect observed. |
| 16-20 weeks | 1 mM | More pronounced antilipolytic effect compared to younger groups. |
Data adapted from studies on the age-related effects of nicotinic acid on lipolysis. nih.gov
Ex vivo models provide a platform to study biological processes in tissues or cells outside the organism but under conditions that simulate the in vivo environment. Sea urchin eggs are a well-established model system for studying fundamental cellular events like fertilization, cell cycle progression, and the dynamics of the cytoskeleton. nih.govresearchgate.net
In the context of nicotinic compounds, sea urchin egg homogenates and intact eggs have been used to analyze cellular responses. For instance, studies have demonstrated that exposure of sea urchin eggs to nicotine (B1678760) prior to fertilization can induce polyspermy (the entry of multiple sperm into an egg) in a dose-dependent manner. mdpi.com This effect is linked to alterations in the egg's actin cytoskeleton. mdpi.com Scanning electron microscopy has revealed that such compounds can markedly change the topography of the egg surface, specifically the microvilli, which are critical for sperm interaction. mdpi.com This model system allows for detailed analysis of how exogenous compounds can modulate specific cellular structures and signaling pathways. nih.gov
Table 4: Dose-Dependent Effect of Nicotine Pretreatment on Polyspermy in Sea Urchin Eggs
| Nicotine Concentration | Observation | Cellular Mechanism Implication |
| 0 mM (Control) | Normal monospermic fertilization | Baseline cellular function. |
| 5-20 mM | Increased incidence of polyspermy | Alteration of egg surface receptivity and actin dynamics. mdpi.com |
| High Doses | Marked changes in egg surface microvilli topography | Disruption of microfilament-filled structures involved in sperm interaction. mdpi.com |
Note: The studies cited used nicotine, a related compound, to probe cellular mechanisms in this ex vivo model.
Investigational Therapeutic Applications and Translational Research Preclinical Phase
Anti-Oncogenic Research Potential
The exploration of nicotinic acid derivatives as potential anti-cancer agents is an active area of research. These compounds are investigated for their ability to modulate cellular pathways involved in cancer cell proliferation, survival, and metastasis.
Studies on various nicotinic acid derivatives have demonstrated their potential to induce cytotoxicity and apoptosis in cancer cell lines. Research has shown that certain niacin-related compounds can act as inducers of apoptosis in human promyelocytic leukemia HL-60 cells. For instance, picolinic acid, dipicolinic acid, and isonicotinamide (B137802) have been identified as strong inducers of apoptosis. nih.gov Following treatment with these compounds, apoptosis was observed to commence within 4 hours, with approximately 50% of the cells undergoing apoptosis within 8 hours. nih.gov
While direct studies on 5-(Aminomethyl)nicotinic acid are limited, the broader class of nicotinic acid derivatives has shown promising results. For example, newly synthesized acylhydrazones derived from nicotinic acid have been evaluated for their anticancer activities and were found to be non-toxic to normal cell lines, suggesting a favorable preliminary safety profile for this class of compounds. nih.gov Further research into novel nicotinic acid derivatives has identified compounds with potent cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov One particular derivative, compound 5c, exhibited significant cytotoxic potential against HCT-15 and PC-3 tumor cell lines and was also found to induce apoptosis, as evidenced by a 4.3-fold increase in caspase-3 levels. nih.gov
These findings underscore the potential of the nicotinic acid scaffold in designing new anticancer agents. The aminomethyl group at the 5-position of the pyridine (B92270) ring in 5-(Aminomethyl)nicotinic acid may influence its biological activity, and further studies are warranted to elucidate its specific cytotoxic and apoptotic effects on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Nicotinic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
| Picolinic acid | HL-60 | Strong apoptosis induction | nih.gov |
| Dipicolinic acid | HL-60 | Strong apoptosis induction | nih.gov |
| Isonicotinamide | HL-60 | Strong apoptosis induction | nih.gov |
| Compound 5c | HCT-15, PC-3 | High cytotoxic potential, 4.3-fold increase in caspase-3 | nih.gov |
Preclinical studies in animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds. While specific data on 5-(Aminomethyl)nicotinic acid in animal cancer models is not extensively documented, research on related nicotinic acid derivatives provides valuable insights. For instance, nicotinic acid has been shown to rescue normal tissues from the toxicity of certain chemotherapy agents in mouse models, which could potentially allow for higher, more effective doses of anticancer drugs. aacrjournals.org
In a xenograft mouse model, the combination of high-dose APO866 (a nicotinamide (B372718) phosphoribosyltransferase inhibitor) and nicotinic acid resulted in a significant increase in the lifespan of the animals compared to standard treatment. aacrjournals.org This suggests that nicotinic acid can modulate the therapeutic index of certain cancer therapies. Furthermore, the anti-proliferative effects of nicotinic acid derivatives are being actively investigated, with some showing promising results in preclinical settings. nih.gov
It is important to note that the effects of nicotinic compounds in cancer can be complex. For example, while niacin is crucial for genomic stability and may reduce cancer risk, some studies suggest that certain cancers might exploit niacin to their advantage. nih.govresearchgate.net The gene encoding for nicotinic acid phosphoribosyltransferase (NAPRT), a key enzyme in the conversion of nicotinic acid to NAD+, is found to be amplified in a subset of cancers, including ovarian, pancreatic, prostate, and breast cancer. nih.gov This highlights the intricate role of nicotinic acid metabolism in cancer biology and the need for further research to understand how derivatives like 5-(Aminomethyl)nicotinic acid might influence tumor growth in vivo.
Antimicrobial and Anti-Infective Studies
The rising threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Nicotinic acid and its derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.
Derivatives of nicotinic acid have demonstrated a broad spectrum of antimicrobial activity. Newly synthesized acylhydrazones of nicotinic acid have shown significant activity against Gram-positive bacteria and some activity against fungi of the Candida genus. nih.gov The activity against Gram-negative bacteria was noted to be less pronounced. nih.gov The structural modifications of the nicotinic acid molecule, such as the introduction of an acylhydrazone moiety, appear to be a viable strategy for developing new antimicrobial agents.
The antifungal potential of this class of compounds is also under investigation. While some derivatives show promise, the efficacy can be species-dependent. For instance, the echinocandins are potent against Candida, while newer triazoles have an extended spectrum that includes Aspergillus. hps.com.au The specific antifungal spectrum of 5-(Aminomethyl)nicotinic acid has yet to be fully characterized.
Table 2: Antimicrobial Spectrum of Nicotinic Acid Derivatives
| Microbial Type | Activity Level | Reference |
| Gram-positive bacteria | Very significant | nih.gov |
| Candida species | Slightly worse than against Gram-positive bacteria | nih.gov |
| Gram-negative bacteria | Least activity | nih.gov |
The potential of nicotinic acid derivatives in combating specific and challenging pathogens like Mycobacterium tuberculosis is an area of significant interest. Both nicotinamide (NAM) and nicotinic acid (NA) have been shown to have modest direct antimicrobial activity against M. tuberculosis in broth culture. nih.govresearchgate.net However, within macrophages, only nicotinamide was found to restrict the growth of M. tuberculosis. nih.govresearchgate.netnih.govumn.edu
Neurobiological and CNS-Related Research
Niacin, encompassing both nicotinic acid and nicotinamide, plays a crucial role in the growth, maintenance, and function of the central nervous system (CNS). nih.gov Deficiencies in niacin can lead to severe neurological symptoms, including dementia and depression. nih.gov Consequently, the neuropharmacological effects of nicotinic acid and its derivatives are of great interest.
Research has indicated that niacin and its derivatives can exert neuroprotective effects in various models of neurological disease. researchgate.netbenthamopen.com These compounds have been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic activities in a variety of cells and tissues. nih.gov In the context of neurodegenerative diseases, nicotinic acid has been found to attenuate mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis induced by amyloid β1-42 in differentiated SH-SY5Y cells, a model for Alzheimer's disease. nih.gov
Furthermore, nicotinic acid receptors are widely distributed throughout the CNS and are involved in a range of physiological processes, including neuronal excitability and neurotransmitter release. nih.gov Dysfunction of these receptors has been implicated in the pathophysiology of several neurological disorders. nih.gov The potential for nicotinic acid analogs to modulate these receptors and provide therapeutic benefits is an active area of investigation. While the specific neurobiological profile of 5-(Aminomethyl)nicotinic acid is yet to be elucidated, its structural similarity to nicotinic acid suggests that it may possess noteworthy activity within the CNS.
Neuroprotective Properties in Cellular and Animal Models
There is a lack of specific published research detailing the neuroprotective properties of 5-(Aminomethyl)nicotinic acid in cellular and animal models. In contrast, the broader category of niacin and its derivatives has been a subject of interest in neurology for its potential role in neuronal development and survival. nih.govnih.gov Studies on the parent compound, nicotinic acid, have explored its effects in various models of neurological disease, including stroke and Parkinson's disease, suggesting mechanisms related to the activation of specific cellular receptors and the modulation of immune responses within the central nervous system. nih.govmdpi.com
Potential for Amyloid-Beta Cascade Intervention in Neurodegenerative Models (e.g., Alzheimer's disease)
Specific preclinical studies investigating the potential of 5-(Aminomethyl)nicotinic acid to intervene in the amyloid-beta cascade in models of neurodegenerative diseases like Alzheimer's disease are not available in the search results.
However, the parent compound, nicotinic acid (niacin), has been investigated in this context. Research in animal models of Alzheimer's disease suggests that niacin supplementation may contribute to the amelioration of the disease's progression. nih.govnih.govresearchgate.net Studies have found that niacin can limit disease advancement in animal models by modulating the brain's immune cell (microglia) response to amyloid plaques through the HCAR2 receptor, resulting in fewer plaques and improved cognition. iu.edu Clinical trials have also been initiated to study the effects of nicotinamide and nicotinic acid in patients with Alzheimer's disease, focusing on biomarkers like phosphorylated tau (p-tau) in cerebrospinal fluid. centerwatch.comclinicaltrials.gov These investigations into niacin and nicotinamide provide a basis for the potential exploration of its derivatives, though specific data for 5-(Aminomethyl)nicotinic acid is currently absent.
Metabolic and Endocrine System Research
There are no specific preclinical data available from the search results on the modulation of lipid homeostasis by 5-(Aminomethyl)nicotinic acid. The pharmacological effects on lipid profiles are extensively documented for nicotinic acid, which is known as a broad-spectrum lipid-modifying drug. nih.gov For over 50 years, nicotinic acid has been recognized for its ability to:
Increase high-density lipoprotein (HDL) cholesterol. nih.gov
Decrease low-density lipoprotein (LDL) cholesterol. nih.govnih.gov
Reduce triglycerides and very-low-density lipoproteins (VLDL). nih.govnih.gov
Lower lipoprotein(a) levels. nih.gov
These effects are attributed to complex mechanisms involving the inhibition of fatty acid release from adipose tissue and reduced synthesis of triglycerides and VLDL in the liver. nih.gov While novel niacin analogs are being developed to optimize these lipid-altering effects, specific research on 5-(Aminomethyl)nicotinic acid in this area was not found. researchgate.net
Table 1: Documented Effects of Nicotinic Acid on Plasma Lipids in Preclinical and Clinical Research
| Lipid/Lipoprotein | Effect of Nicotinic Acid |
| HDL Cholesterol | Increases |
| LDL Cholesterol | Decreases |
| Triglycerides | Decreases |
| VLDL | Decreases |
| Lipoprotein(a) | Decreases |
Specific experimental data on the mechanisms of 5-(Aminomethyl)nicotinic acid in glycemic control is not available. The relationship between the parent compound, nicotinic acid, and glucose metabolism is complex and has been the subject of numerous studies.
Anti-Inflammatory and Immunomodulatory Research
Preclinical research focusing on the anti-inflammatory and immunomodulatory properties specifically of 5-(Aminomethyl)nicotinic acid was not identified in the search results.
The parent compound, nicotinic acid, has demonstrated significant anti-inflammatory effects in various preclinical models. nih.govnih.gov These actions are often mediated through its receptor, GPR109A, which is expressed on immune cells like monocytes and macrophages. nih.govnih.gov Studies have shown that nicotinic acid can:
Reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. springermedizin.despringermedicine.com
Decrease the expression of adhesion molecules. nih.govnih.gov
Modulate macrophage activity, potentially shifting them from a pro-inflammatory to an anti-inflammatory phenotype. mdpi.com
These anti-inflammatory properties are considered to contribute to its anti-atherosclerotic benefits, independent of its effects on lipid levels. nih.govnih.gov A systematic review and meta-analysis of interventional studies confirmed that niacin treatment is associated with significant reductions in the inflammatory markers C-reactive protein (CRP) and TNF-α. springermedizin.despringermedicine.com
Table 2: Summary of Investigated Anti-Inflammatory Effects of Nicotinic Acid
| Biomarker/Process | Observed Effect | Mediating Receptor |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduction | GPR109A |
| C-reactive protein (CRP) | Reduction | Not specified |
| Adhesion Molecule Expression | Reduction | GPR109A / Non-GPR109A |
| Macrophage Polarization | Modulation towards anti-inflammatory | GPR109A |
| NF-κB Signaling | Suppression | GPR109A |
Other Emerging Preclinical Pharmacological Applications
Specific emerging preclinical pharmacological applications for 5-(Aminomethyl)nicotinic acid are not detailed in the available search results. Research into derivatives of nicotinic acid and nicotinamide continues to explore new therapeutic areas. For instance, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme in a related metabolic pathway, are being investigated for their anticancer activities. researchgate.net Furthermore, the neuroprotective and immunomodulatory effects of niacin are being explored in the context of other neurological conditions like Parkinson's disease and multiple sclerosis. nih.govfrontiersin.org
Advanced Research Perspectives and Future Directions in 5 Aminomethyl Nicotinic Acid Research
Innovations in Targeted Synthesis and Delivery Systems
The therapeutic potential of 5-(aminomethyl)nicotinic acid is intrinsically linked to the ability to synthesize it efficiently and deliver it effectively to its site of action.
Targeted Synthesis: Recent advancements are moving beyond traditional chemical synthesis towards more sustainable and precise methods. Biocatalytic processes, which use enzymes or whole-cell microorganisms, are gaining traction for the synthesis of nicotinic acid and its derivatives. frontiersin.orgnih.gov These enzymatic approaches can offer high specificity, reducing the formation of unwanted byproducts and operating under mild, environmentally friendly conditions. oaepublish.com For instance, nitrilases have been successfully used for the high-yield conversion of 3-cyanopyridine (B1664610) to nicotinic acid, a process that could be adapted for derivatives like 5-(aminomethyl)nicotinic acid. frontiersin.org Future research will likely focus on discovering and engineering novel enzymes for more complex derivatizations.
Advanced Delivery Systems: To enhance the therapeutic index of 5-(aminomethyl)nicotinic acid, novel drug delivery systems are being explored. These systems aim to control the release of the compound, increase its bioavailability, and target specific tissues, thereby maximizing efficacy and minimizing potential side effects.
| Delivery System | Potential Application for 5-(Aminomethyl)nicotinic Acid |
| Nanoparticles | Encapsulation within lipid or polymer-based nanoparticles could protect the molecule from degradation, allow for controlled release, and facilitate passage across biological barriers. |
| Prodrugs | Chemical modification into a prodrug form could improve absorption and distribution, with the active compound being released only upon enzymatic cleavage at the target site. |
| Antibody-Drug Conjugates (ADCs) | For applications in oncology, conjugating the molecule to a monoclonal antibody that targets a specific tumor antigen could enable highly selective delivery to cancer cells. |
Identification of Novel Biological Targets
While the primary mechanisms of nicotinic acid involve the modulation of lipid metabolism, the structural modifications in 5-(aminomethyl)nicotinic acid, specifically the introduction of an aminomethyl group, could lead to interactions with new biological targets.
Nicotinic acid is known to inhibit hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, and to decrease the catabolism of apolipoprotein A-I (ApoA-I), a component of high-density lipoprotein (HDL). nih.govdrugbank.comnih.gov Researchers are now investigating whether derivatives can engage other targets. For example, studies on other novel nicotinic acid derivatives have shown inhibitory activity against enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in angiogenesis and cancer. nih.gov Molecular docking studies have been employed to explore the binding of nicotinic acid derivatives to the active sites of enzymes such as cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory applications. nih.gov Future research on 5-(aminomethyl)nicotinic acid will likely involve large-scale screening assays and molecular modeling to identify its unique protein binding partners and elucidate novel mechanisms of action.
Integration of Omics Technologies in Deeper Mechanistic Understanding
To gain a comprehensive view of the biological effects of 5-(aminomethyl)nicotinic acid, researchers are integrating "omics" technologies. These approaches provide a global snapshot of molecular changes within a biological system in response to the compound.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a cell or organism. Studies on nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, which disrupt a related metabolic pathway, have used metabolomics to reveal significant alterations in amino acid, purine, and pyrimidine (B1678525) metabolism. nih.govplos.org Applying this to 5-(aminomethyl)nicotinic acid could uncover its specific impact on cellular bioenergetics and metabolic pathways. plos.org For example, metabolomic analysis of tissues exposed to nicotine (B1678760) revealed significant dysregulation in lipid and amino acid metabolism. nih.gov
Proteomics: Proteomics involves the large-scale study of proteins. A bottom-up comparative proteomic analysis can help identify unique proteins that could serve as therapeutic targets. nih.gov By comparing the proteome of cells treated with 5-(aminomethyl)nicotinic acid to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, offering clues to the compound's mechanism of action and potential off-target effects.
Transcriptomics: Analyzing the complete set of RNA transcripts allows researchers to understand how 5-(aminomethyl)nicotinic acid may influence gene expression. In mouse models of Alzheimer's disease, transcriptomics identified key genes and pathways, such as the circadian rhythm, that were modulated by niacin supplementation. nih.gov
| Omics Technology | Application in 5-(Aminomethyl)nicotinic Acid Research |
| Metabolomics | Identify specific metabolic pathways altered by the compound. |
| Proteomics | Uncover novel protein targets and downstream signaling effects. |
| Transcriptomics | Determine the impact on gene expression profiles. |
Development of High-Fidelity Preclinical Models for Translational Advancement
To better predict the effects of 5-(aminomethyl)nicotinic acid in humans, research is moving towards more sophisticated preclinical models that more accurately mimic human physiology.
A significant challenge in drug development is the discrepancy between animal models and human responses, particularly concerning liver metabolism and toxicity. phoenixbio.com Humanized liver mouse models, in which mouse liver cells are replaced with human hepatocytes, offer a major advancement. phoenixbio.comnih.gov These models provide a more accurate representation of human-specific drug metabolism, pharmacokinetics, and potential hepatotoxicity. umassmed.eduenvigo.com Given that high doses of nicotinic acid can cause liver injury, testing 5-(aminomethyl)nicotinic acid in such models would be crucial for assessing its safety profile. wikipedia.org
In addition to in vivo models, organ-on-a-chip platforms, such as a vascularized liver-on-a-chip, are emerging as powerful in vitro tools. nih.gov These microfluidic devices can model the complex interactions between different cell types and are used to study the metabolic effects and toxicity of compounds in a human-relevant context. nih.gov
Exploration of Synergistic Effects with Other Investigational Agents
Combining therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. Research into 5-(aminomethyl)nicotinic acid will likely include investigations into its potential for combination therapy. Nicotinic acid itself has a long history of being used in combination with other lipid-lowering drugs, such as statins. nih.gov
The concept of synergy is being explored at the molecular design level as well. Researchers are creating hybrid molecules that combine the pharmacophore of nicotinic acid with other bioactive scaffolds. For example, a novel compound fusing nicotinic acid and cinnamic acid scaffolds was synthesized to explore potential synergistic cardioprotective effects. nih.gov Similarly, investigating 5-(aminomethyl)nicotinic acid in combination with other agents, such as NAMPT inhibitors in cancer models or anti-inflammatory drugs, could reveal novel therapeutic strategies. nih.govresearchgate.net
Advanced Computational and AI-Driven Drug Discovery for Derivatization
Computational methods and artificial intelligence (AI) are revolutionizing the process of drug discovery and development. nih.gov These in-silico tools are being applied to accelerate the design and optimization of derivatives of 5-(aminomethyl)nicotinic acid.
Molecular Docking and Dynamics: These computational techniques predict how a molecule binds to a target protein, providing insights into its mechanism of action. beilstein-journals.org Docking studies have been used to evaluate how nicotinic acid derivatives interact with the active site of enzymes like VEGFR-2 and COX-2. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.com This allows for the prediction of the potency of new derivatives before they are synthesized.
AI and Machine Learning (ML): AI and ML algorithms can analyze vast datasets to identify promising new molecular structures, predict pharmacokinetic properties, and optimize synthetic pathways. electronicdesign.comuic.edu While still an emerging field for analog circuit design, the principles of using AI to navigate complex, multi-variable problems are directly applicable to molecular design. ewadirect.commedium.com These technologies can guide the derivatization of 5-(aminomethyl)nicotinic acid to enhance its potency, selectivity, and drug-like properties.
Q & A
Q. What are the recommended synthetic routes for 5-(Aminomethyl)nicotinic acid?
5-(Aminomethyl)nicotinic acid can be synthesized via substitution or derivatization of commercially available nicotinic acid precursors. For example:
- Nucleophilic substitution : 5-Bromonicotinic acid (commercially available) can undergo nucleophilic displacement using sodium thiomethoxide to introduce thioether groups, as demonstrated for 5-thiomethylnicotinic acid synthesis .
- Acetylation : 5-Aminonicotinic acid can be treated with acetic anhydride to produce 5-acetamidonicotinic acid, suggesting a pathway for introducing alkyl or acyl groups at the 5-position .
- Organometallic addition : For 4-substituted analogs, organolithium reagents (e.g., phenyllithium) react with pyridyl-3-oxazolines derived from nicotinic acid, followed by oxidation and deprotection .
Q. How can 5-(Aminomethyl)nicotinic acid be characterized using spectroscopic and crystallographic methods?
- Mass spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns. Reference databases like NIST Standard Reference Data 69 provide protocols for interpreting spectra .
- X-ray crystallography : Single-crystal X-ray studies (e.g., Cu-Kα radiation) resolve bond lengths and angles, as shown for structurally similar nicotinic acid derivatives .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can identify functional groups (e.g., aminomethyl protons at δ ~3.5 ppm) and confirm regiochemistry.
Q. What are the optimal storage conditions to ensure compound stability?
Q. What safety protocols should be followed when handling 5-(Aminomethyl)nicotinic acid?
- Personal Protective Equipment (PPE) : Use P95 respirators (US) or ABEK-P2 filters (EU) for particulate protection. Wear nitrile gloves and lab coats to prevent skin contact .
- First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult a physician immediately and provide the Safety Data Sheet (SDS) .
Q. How can physicochemical properties (e.g., solubility, pKa) be determined experimentally?
- Water solubility : Perform gravimetric analysis by dissolving known masses in water at varying temperatures.
- pKa determination : Use potentiometric titration with a pH meter or UV-Vis spectroscopy to monitor ionization states .
- Log Pow (octanol-water partition coefficient) : Measure via shake-flask method coupled with HPLC quantification .
Advanced Research Questions
Q. What reaction mechanisms explain the reactivity of 5-(Aminomethyl)nicotinic acid in acidic or oxidative conditions?
- Oxidation pathways : In acidic media, peroxomonosulfate oxidizes nicotinic acid via a protonated intermediate, forming N→O products. Second-order kinetics (first-order in substrate and oxidant) are observed, with hydrogen ion retardation due to acid-base equilibria .
- Substituent effects : Electron-donating groups (e.g., aminomethyl) increase nucleophilicity at the pyridine ring, directing electrophilic substitution to specific positions .
Q. How can synthesis yield and purity be optimized for 5-(Aminomethyl)nicotinic acid derivatives?
- Purification : Use recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns.
- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry of reagents (e.g., excess thiomethoxide for nucleophilic substitution) .
- Purity assessment : Validate via HPLC (≥98% purity) with UV detection at 254 nm .
Q. What analytical methods detect degradation products or impurities in 5-(Aminomethyl)nicotinic acid?
Q. How can contradictions in reported data (e.g., stability or toxicity) be resolved?
- Standardized reporting : Follow guidelines from the Minimum Information for Biological and Biomedical Investigations (MIBBI) to ensure reproducibility in experimental design and data reporting .
- Comparative studies : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For toxicity, reference IARC/NTP classifications to confirm carcinogenicity risks .
Q. What experimental designs are recommended for studying biological activity (e.g., enzyme inhibition)?
- Enzyme assays : Use recombinant enzymes (e.g., nicotinamide phosphoribosyltransferase) in kinetic assays with NAD/NAAD detection via fluorescence or spectrophotometry .
- Structure-activity relationships (SAR) : Synthesize analogs with modifications at the aminomethyl or carboxyl groups and compare IC50 values to map critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
